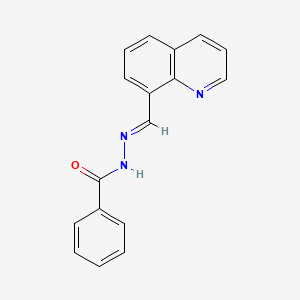

N'-(8-quinolinylmethylene)benzohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to N'-(8-quinolinylmethylene)benzohydrazide involves the condensation of quinoline derivatives with benzohydrazides. For instance, a novel photochromic diarylethene containing a N'-(quinolin-8-ylmethylene)benzohydrazide group was synthesized for metal ion sensing, showcasing the compound's ability to form complex structures suitable for detecting ions like Zn2+ with high sensitivity and selectivity (Wang et al., 2018).

Molecular Structure Analysis

The molecular structure of N'-(8-quinolinylmethylene)benzohydrazide derivatives is characterized by X-ray crystallography, spectroscopic techniques, and computational methods. These analyses reveal the compound's ability to adopt various geometries and coordination modes, influencing its reactivity and interaction with other molecules. For example, structural characterization of similar compounds has been conducted using X-ray diffraction, FT-IR, FT-Raman, and DFT methods, highlighting the compound's complex structural features and electronic properties (Babu et al., 2014).

Chemical Reactions and Properties

N'-(8-quinolinylmethylene)benzohydrazide and its derivatives participate in various chemical reactions, including cyclocondensation, coupling, and metal complex formation. These reactions are pivotal in synthesizing novel compounds with potential applications in materials science, catalysis, and pharmaceuticals. For instance, the compound's ability to form complexes with metal ions like Cd(II) has been studied, demonstrating its potential in developing new coordination polymers with interesting luminescent properties (Xiao, 2015).

科学的研究の応用

Fluorescence and Colorimetric Sensing

Fluorescence Sensor for Al³⁺ and CN⁻ : A study by Lee et al. (2014) demonstrated a multifunctional receptor incorporating N'-(8-quinolinylmethylene)benzohydrazide for the selective detection of Al³⁺ and CN⁻ in aqueous solutions. This receptor exhibits excellent fluorescence response towards Al³⁺ and a colorimetric response to CN⁻, changing its color from colorless to yellow, with potential applications in bioimaging (Lee et al., 2014).

Zinc Detection : Wang et al. (2018) reported a novel photochromic diarylethene with a N'-(quinolin-8-ylmethylene)benzohydrazide group for Zn²⁺ detection. This compound demonstrates significant fluorescence enhancements upon binding to Zn²⁺, suggesting its use as a selective and sensitive fluorescence sensor for Zn²⁺ detection in biological applications (Wang et al., 2018).

Anticancer and Antimicrobial Properties

α-Glucosidase Inhibitors : A series of N-(11H-Indeno[1,2-b]quinoxalin-11-ylidene)benzohydrazide derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity, showing significant potential for treating type II diabetes (Khan et al., 2014). These compounds demonstrate important biochemical properties for potential pharmaceutical applications (Khan et al., 2014).

Antibacterial Activity : Largani et al. (2017) synthesized a series of pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides, demonstrating notable antibacterial activity. These compounds, derived from benzohydrazide, show effectiveness against various bacteria, indicating their potential in antibiotic development (Largani et al., 2017).

Neuroprotective and Biological Activities

Neuroprotective Properties : Sheardown et al. (1990) studied 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), an analog of quinoxalinedione antagonists, showing potent neuroprotective properties against global ischemia (Sheardown et al., 1990).

Antimicrobial Agents : Gomaa et al. (2020) synthesized new N′-(11H-indeno[1,2-b]quinoxalin-11-ylidene)benzohydrazonamides showing significant antibacterial and antifungal activities. These compounds present a potential for development as antimicrobial agents (Gomaa et al., 2020).

Other Applications

Metal Ion Sensing and Imaging : A quinoline-based hydrazone has been developed for selective recognition of Co²⁺ and Zn²⁺, showing potential for metal ion sensing and imaging in living cells (Gao et al., 2020) (Gao et al., 2020).

Anticonvulsant Activity : He et al. (2012) synthesized new compounds demonstrating promising anticonvulsant activities, suggesting potential use in epilepsy treatment (He et al., 2012).

特性

IUPAC Name |

N-[(E)-quinolin-8-ylmethylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O/c21-17(14-6-2-1-3-7-14)20-19-12-15-9-4-8-13-10-5-11-18-16(13)15/h1-12H,(H,20,21)/b19-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVWODBUOLAQKHX-XDHOZWIPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NN=CC2=CC=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-quinolin-8-ylmethylideneamino]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(1-azepanyl)-2-[(3-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5549118.png)

![8-fluoro-N-[2-(3-pyridinylamino)ethyl]-2-quinolinecarboxamide](/img/structure/B5549125.png)

![2-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5549128.png)

![N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5549146.png)

![6-(1-piperidinyl)-2-(2-pyridinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5549150.png)

![3-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5549156.png)

![2-{[(5-nitro-1H-benzimidazol-2-yl)methyl]thio}-1,3-benzoxazole](/img/structure/B5549169.png)

![1,2,2-trimethyl-3-{[2-(phenoxyacetyl)hydrazino]carbonyl}cyclopentanecarboxylic acid](/img/structure/B5549171.png)

![3-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5549190.png)

![8-[(2,8-dimethylquinolin-3-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549198.png)

![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5549213.png)

![5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B5549219.png)